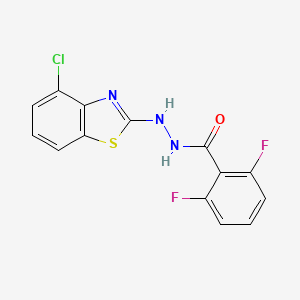

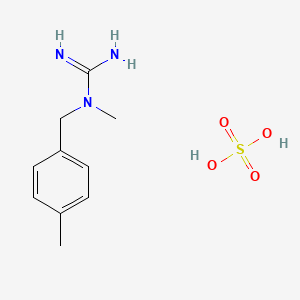

N-methyl-N-(4-methylbenzyl)guanidine sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-N-(4-methylbenzyl)guanidine sulfate” is a chemical compound with the linear formula C10H15N3. 0.5H2O4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

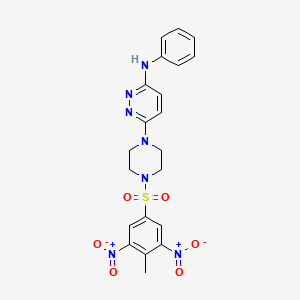

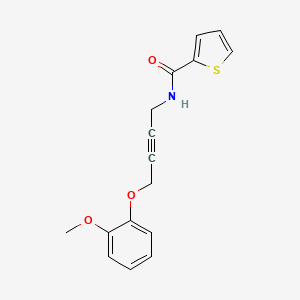

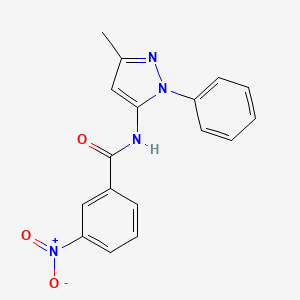

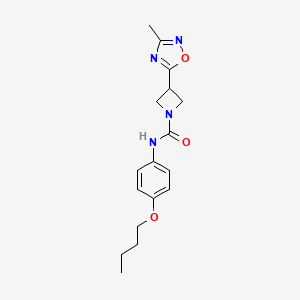

Molecular Structure Analysis

The molecular structure of “N-methyl-N-(4-methylbenzyl)guanidine sulfate” can be represented by the SMILES string: CN(CC1=CC=C©C=C1)C(N)=N.CN(CC2=CC=C©C=C2)C(N)=N.OS(=O)(O)=O .Physical And Chemical Properties Analysis

“N-methyl-N-(4-methylbenzyl)guanidine sulfate” is a solid . Its molecular weight is 275.32468 .Aplicaciones Científicas De Investigación

Neuroblastoma Imaging Agents

A study highlights the synthesis and pharmacological properties of compounds structurally related to the norepinephrine transporter (NET) substrate, m-iodobenzylguanidine (MIBG), used in the diagnosis and treatment of neuroblastomas. These compounds, including guanidine derivatives, exhibit high affinity for the NET, indicating potential as neuroblastoma imaging agents (Hadrich et al., 1999).

Antiviral Effects

Research comparing the antiviral effects of substituted benzimidazoles and guanidine highlighted their activity against enteroviruses in vitro and in vivo, suggesting a role in antiviral drug development (Herrmann et al., 1981).

Alkaloid Synthesis

A concise synthesis of guanidine alkaloids using a hetero Diels-Alder coupling reaction was described, contributing to the field of organic chemistry and potential therapeutic applications (Powell & Batey, 2002).

Cancer Chemotherapy

A commentary reviewed the pharmacology and clinical application of guanidino-containing compounds, including CHS 828, a new member with cytotoxic properties, for anticancer therapy (Ekelund et al., 2001).

DNAzyme System for Colorimetric Assays

The suitability of 3,3',5,5'-tetramethylbenzidine sulfate (TMB) as a substrate in a DNAzyme catalytic system for colorimetric assays was investigated, highlighting its potential for analytical applications (Li et al., 2009).

Radiopharmaceutical Therapy

Guidelines for 131I-meta-iodobenzylguanidine therapy in treating neuro-ectodermal tumours were outlined, emphasizing its role in radiotherapeutic metabolic agent development (Giammarile et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-1-[(4-methylphenyl)methyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.H2O4S/c1-8-3-5-9(6-4-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRJIRJJDOMQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C(=N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(4-methylbenzyl)guanidine sulfate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)